5-Hydroxy-3-phenylbenzoic acid 5-Hydroxy-3-phenylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 35489-88-4
VCID: VC3267764
InChI: InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
SMILES: C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol

5-Hydroxy-3-phenylbenzoic acid

CAS No.: 35489-88-4

Cat. No.: VC3267764

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-3-phenylbenzoic acid - 35489-88-4

Specification

CAS No. 35489-88-4
Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
IUPAC Name 3-hydroxy-5-phenylbenzoic acid
Standard InChI InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Standard InChI Key YALBISYENZHRMZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O

Introduction

5-Hydroxy-3-phenylbenzoic acid is a chemical compound that belongs to the family of benzoic acids, which are aromatic carboxylic acids. This specific compound is characterized by the presence of a hydroxyl group at the 5-position and a phenyl group at the 3-position of the benzene ring. The structure and properties of this compound make it an interesting subject for various chemical and biological studies.

Synthesis

The synthesis of 5-Hydroxy-3-phenylbenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. For example, it can be synthesized through the hydrolysis of esters or amides that are derived from phenyl-substituted benzaldehydes or benzoic acids.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize the structure of 5-Hydroxy-3-phenylbenzoic acid. These techniques help identify functional groups and confirm the compound's structure.

Potential Applications

Given its structural features, 5-Hydroxy-3-phenylbenzoic acid might be explored for use in the development of new pharmaceuticals or as a precursor in organic synthesis.

Table 2: Spectroscopic Data

Spectroscopic MethodKey Features
NMR SpectroscopySignals corresponding to aromatic protons and hydroxyl group
IR SpectroscopyPeaks for carboxyl, hydroxyl, and aromatic C-H bonds

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